molecular formula C14H10F2O3 B2593812 3-[4-(Difluoromethyl)phenoxy]benzoic acid CAS No. 2248302-35-2

3-[4-(Difluoromethyl)phenoxy]benzoic acid

Cat. No.: B2593812
CAS No.: 2248302-35-2
M. Wt: 264.228
InChI Key: CXOKFPQYCXAOCY-UHFFFAOYSA-N
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Description

3-[4-(Difluoromethyl)phenoxy]benzoic acid is an organic compound that features a benzoic acid core substituted with a difluoromethyl group and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Difluoromethyl)phenoxy]benzoic acid typically involves the reaction of 4-(difluoromethyl)phenol with 3-bromobenzoic acid under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst, which facilitates the coupling of the phenol and benzoic acid derivatives .

Industrial Production Methods

Industrial production of this compound may involve continuous flow nitration processes, which offer advantages in terms of reaction control and safety. For example, the nitration of similar compounds has been successfully carried out in droplet-based microreactors using mixed acids . This method allows for precise control over reaction parameters, leading to high yields and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Difluoromethyl)phenoxy]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions to introduce new functional groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Mechanism of Action

The mechanism of action of 3-[4-(Difluoromethyl)phenoxy]benzoic acid and its derivatives involves interactions with specific molecular targets. For example, the difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to increased biological activity . The exact pathways and targets depend on the specific application and the structure of the derivative being studied.

Properties

IUPAC Name

3-[4-(difluoromethyl)phenoxy]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O3/c15-13(16)9-4-6-11(7-5-9)19-12-3-1-2-10(8-12)14(17)18/h1-8,13H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXOKFPQYCXAOCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)C(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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